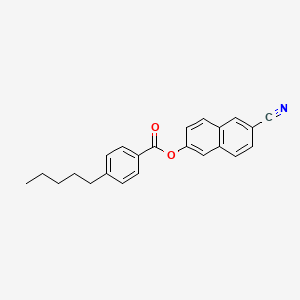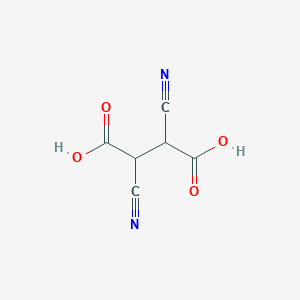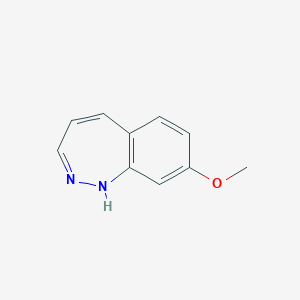![molecular formula C15H12N2O5 B14614947 Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- CAS No. 60949-48-6](/img/structure/B14614947.png)
Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- is an organic compound with the molecular formula C15H12N2O5 It is a derivative of acetamide and features a nitrobenzoyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- typically involves the reaction of 4-nitrobenzoyl chloride with 2-hydroxyaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by acylation with acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Acetanilide: A related compound with similar structural features but lacking the nitrobenzoyl group.
N-Phenylacetamide: Another related compound with a phenyl group attached to the acetamide moiety.
4-Nitroacetanilide: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness
Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]- is unique due to the presence of both the nitrobenzoyl and acetamide groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60949-48-6 |
|---|---|
分子式 |
C15H12N2O5 |
分子量 |
300.27 g/mol |
IUPAC名 |
(2-acetamidophenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)16-13-4-2-3-5-14(13)22-15(19)11-6-8-12(9-7-11)17(20)21/h2-9H,1H3,(H,16,18) |
InChIキー |
YMXRWAPIYHKECR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
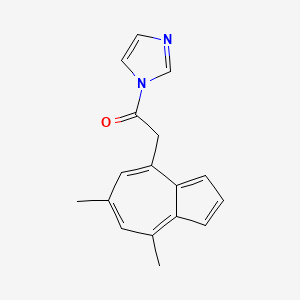
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
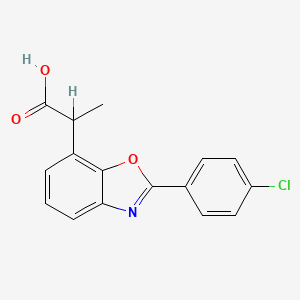
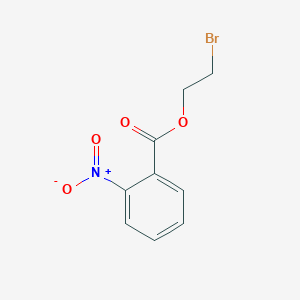
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)
